molecular formula C13H17F3N2O B13592151 1-{[2-Methoxy-3-(trifluoromethyl)phenyl]methyl}piperazine

1-{[2-Methoxy-3-(trifluoromethyl)phenyl]methyl}piperazine

Cat. No.: B13592151
M. Wt: 274.28 g/mol
InChI Key: YALZBCAXYJYYOU-UHFFFAOYSA-N
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Description

1-{[2-Methoxy-3-(trifluoromethyl)phenyl]methyl}piperazine is a chemical compound that features a piperazine ring substituted with a 2-methoxy-3-(trifluoromethyl)phenyl group

Preparation Methods

The synthesis of 1-{[2-Methoxy-3-(trifluoromethyl)phenyl]methyl}piperazine typically involves the alkylation of piperazine with a suitable substituted benzyl halide. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-{[2-Methoxy-3-(trifluoromethyl)phenyl]methyl}piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydride. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-{[2-Methoxy-3-(trifluoromethyl)phenyl]methyl}piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[2-Methoxy-3-(trifluoromethyl)phenyl]methyl}piperazine involves its interaction with specific molecular targets. For example, it may bind to enzyme active sites or receptor binding pockets, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets .

Properties

Molecular Formula

C13H17F3N2O

Molecular Weight

274.28 g/mol

IUPAC Name

1-[[2-methoxy-3-(trifluoromethyl)phenyl]methyl]piperazine

InChI

InChI=1S/C13H17F3N2O/c1-19-12-10(9-18-7-5-17-6-8-18)3-2-4-11(12)13(14,15)16/h2-4,17H,5-9H2,1H3

InChI Key

YALZBCAXYJYYOU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1C(F)(F)F)CN2CCNCC2

Origin of Product

United States

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